molecular formula C14H13IN2O2 B8460922 1-Methyl-2-[2-(2-nitrophenyl)ethenyl]pyridin-1-ium iodide CAS No. 43027-22-1

1-Methyl-2-[2-(2-nitrophenyl)ethenyl]pyridin-1-ium iodide

Cat. No. B8460922
M. Wt: 368.17 g/mol
InChI Key: SRPFLMQPQQXFHX-UHFFFAOYSA-M
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Patent
US03931195

Procedure details

A suspension of 2-(o-nitrostyryl)-1-methylpyridinium iodide (40.5 mg., 0.11 mole) prepared according to the method of L. Horwitz, J. Org. Chem., 21, 1039 (1956) in 200 ml. of ethanol is hydrogenated in a Parr hydrogenation apparatus employing 0.3 g. of platinum oxide catalyst while maintaining a reaction temperature of from about 50° to 75°C. When the hydrogen uptake ceases (about 3 hours), the reduction mixture is filtered, the filtrate evaporated and the resulting residue taken up in 500 ml. of water. The aqueous solution is basified with 40% sodium hydroxide and extracted with several 200 ml. portions of ether. Ethereal extracts are combined, washed with water, dried over magnesium sulfate, and the ether evaporated. Distillation of the residue thus obtained provides 20.8 g. (87% yield) of 2-(o-aminophenethyl)-1-methylpiperidine base having a boiling point of 121°-125°C. at 0.04 mm.
Quantity
40.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[N+:2]([C:5]1[CH:19]=[CH:18][CH:17]=[CH:16][C:6]=1[CH:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N+:10]=1[CH3:15])([O-])=O>[Pt]=O.C(O)C>[NH2:2][C:5]1[CH:19]=[CH:18][CH:17]=[CH:16][C:6]=1[CH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
40.5 mg
Type
reactant
Smiles
[I-].[N+](=O)([O-])C1=C(C=CC2=[N+](C=CC=C2)C)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
When the hydrogen uptake ceases (about 3 hours), the reduction mixture is filtered
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with several 200 ml
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
provides 20.8 g

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CCC2N(CCCC2)C)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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